Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
Description
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a brominated pyridine derivative featuring a tert-butyl ester group linked via an oxyacetate moiety to a 6-bromo-substituted pyridin-2-yl ring. Its molecular formula is C₁₁H₁₄BrNO₃, with a molar mass of 308.6 g/mol (hydrochloride form, per ). The tert-butyl group enhances steric protection, stabilizing the ester against hydrolysis, while the bromine atom at the pyridine’s 6-position confers electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical syntheses .
Structurally, the compound is characterized by:
- Pyridine core: Aromatic heterocycle with bromine at position 4.
- Oxyacetate linker: Provides flexibility and modulates electronic properties.
- tert-butyl ester: A bulky protecting group that improves solubility in organic solvents.
Synthetic routes typically involve nucleophilic substitution or esterification. For example, describes analogous procedures for tert-butyl esters, such as trifluoroacetic acid-mediated deprotection of tert-butyl-protected intermediates.
Properties
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRJVIWCMCNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide.
Reduction: Formation of dihydropyridine derivatives.
Hydrolysis: Formation of 6-bromopyridin-2-ylacetic acid.
Scientific Research Applications
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate
- Molecular formula: C₁₁H₁₄ClNO₃ ().
- Key differences : Chlorine (atomic radius: 0.79 Å) replaces bromine (1.12 Å), reducing steric bulk and polarizability.
- Reactivity : The C–Cl bond is less reactive in cross-coupling reactions compared to C–Br, necessitating harsher conditions (e.g., higher catalyst loading).
- Applications : Preferred in agrochemicals due to chlorine’s cost-effectiveness and moderate reactivity .
| Property | 6-Bromo derivative | 6-Chloro derivative |
|---|---|---|
| Molecular Weight (g/mol) | 308.6 | 267.7 |
| Bond Length (C–X, Å) | 1.91 (C–Br) | 1.74 (C–Cl) |
| Melting Point (°C) | Not reported | Not reported |
| LogP (Predicted) | ~2.8 | ~2.5 |
Tert-butyl 2-[6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyacetate
- Structure : Combines pyrimidine and pyrazole moieties ().
- The 3,5-dimethylpyrazole group increases steric hindrance and metabolic stability.
- Applications: Potential kinase inhibitors due to pyrimidine’s role in ATP-binding pockets .
tert-Butyl Esters with Varied Substituents
2-Phenylpropan-2-yl 2-bromoacetate
- Structure : Bulky 2-phenylpropan-2-yl group replaces tert-butyl ().
- Key differences : Increased aromaticity from the phenyl group alters solubility (lower in polar solvents) and UV absorption.
- Reactivity : The bromoacetate moiety is more electrophilic, favoring nucleophilic attacks in alkylation reactions .
Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate
- Structure: Piperidine ring with an aminoethyl side chain ().
- Key differences : Basic amine group enables pH-dependent solubility and coordination chemistry.
- Applications : Intermediate in peptide mimetics or CNS-targeting drugs .
Complex Heterocyclic Derivatives
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
- Structure : Chromen (benzopyran) core with trifluoromethyl and phenyl groups ().
- Key differences : Extended π-system from chromen enhances fluorescence properties. The CF₃ group increases lipophilicity (LogP ~4.9) and metabolic resistance.
- Applications : Fluorescent probes or anti-inflammatory agents .
Research Tools and Analytical Methods
Biological Activity
Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways, often involving the reaction of brominated pyridine derivatives with tert-butyl esters. The general structure includes a tert-butyl group attached to an ester functional group, which is linked to a brominated pyridine ring.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly its effects on cellular processes and potential therapeutic applications.
1. Anticancer Properties
Research has shown that compounds similar to this compound exhibit anticancer properties. For instance, studies have indicated that certain brominated pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Table 1: Summary of Anticancer Activity
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| This compound | LPS-stimulated Macrophages | Decreased TNF-alpha and IL-6 levels | |
| Similar Compounds | Carrageenan-induced Inflammation | Reduced edema |
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study, this compound was administered to breast cancer cell lines. The results demonstrated a significant reduction in cell viability after 48 hours of treatment, with IC50 values indicating potent anticancer activity.
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's effect on macrophages exposed to lipopolysaccharides (LPS). The treatment led to a marked decrease in inflammatory markers, highlighting its potential as an anti-inflammatory agent.
Research Findings
Recent findings suggest that the biological activity of this compound is mediated through various pathways:
- Cell Cycle Regulation : The compound influences key regulators of the cell cycle, leading to G1 phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a mechanism for inducing apoptosis.
- Cytokine Production : It downregulates pro-inflammatory cytokines, which may provide therapeutic benefits in chronic inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions between brominated pyridine derivatives and tert-butyl-protected acetates. Key steps include:
- Bromopyridine activation : The 6-bromo substituent on pyridine facilitates electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Esterification : The tert-butyl ester group is introduced under mild acidic or basic conditions to avoid hydrolysis of sensitive functional groups .
- Optimization : Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-couplings) are critical. Progress is monitored via TLC, and purity is confirmed by NMR or HPLC .
Q. How is structural characterization of this compound performed, and what analytical tools are most reliable?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging high-resolution diffraction data .
- Spectroscopic methods :
- NMR : H and C NMR confirm regiochemistry and ester integrity. The tert-butyl group appears as a singlet (~1.3 ppm), while pyridinic protons show distinct splitting patterns .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .
- Thermal analysis : DSC/TGA assesses stability, with tert-butyl esters typically decomposing above 150°C .
Q. What safety protocols should be followed when handling this compound in the lab?
- General precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers/acids due to potential decomposition into toxic fumes (e.g., HBr) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. No specific toxicity data exist, so treat as a hazardous organic bromide .
Advanced Research Questions
Q. How can contradictions in crystallographic or spectroscopic data during structural elucidation be resolved?
- Validation strategies :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths/angles .
- Use alternative software (e.g., WinGX for crystallography) to check for refinement artifacts .
- Case example : A mismatched C NMR signal for the ester carbonyl could indicate partial hydrolysis, requiring pH-controlled synthesis .
Q. What mechanistic insights guide the design of this compound derivatives for biological studies?
- Structure-activity relationships (SAR) :
- The bromine atom enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins (e.g., kinases) .
- The tert-butyl group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
- Assay design :
- Use surface plasmon resonance (SPR) to measure binding kinetics with recombinant enzymes .
- Pair in vitro cytotoxicity assays (e.g., MTT) with ROS detection to probe antioxidant claims .
Q. How do structural analogs of this compound compare in terms of reactivity and application?
| Compound | Key Features | Applications | Reference |
|---|---|---|---|
| Ethyl 2-(5-hydroxy-4-oxochromen-7-yl)oxyacetate | Ethyl ester reduces steric hindrance, enhancing enzyme binding | Antioxidant assays | |
| Baicalin | Glycoside moiety improves solubility but lowers BBB penetration | Anti-inflammatory studies | |
| Tert-butyl 6-bromo-3,4-dihydroquinoline-carboxylate | Quinoline core shifts π-π stacking interactions | DNA topoisomerase inhibition |
Q. What computational methods are effective in predicting the reactivity of this compound in catalytic systems?
- Docking studies : Use AutoDock Vina to model interactions with catalytic pockets (e.g., cytochrome P450 enzymes) .
- DFT calculations : Simulate transition states for bromine displacement reactions to predict regioselectivity in cross-couplings .
- MD simulations : Assess the stability of the tert-butyl group in hydrophobic protein environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
